CDK2/Cyclin A2 Inhibitory Potency: Class-Level Inference from a Closely Related Pyrazolo[3,4-d]pyrimidine Scaffold
While direct IC50 data for 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is not publicly reported, highly analogous pyrazolo[3,4-d]pyrimidine derivatives demonstrate potent CDK2/Cyclin A2 inhibition. In a 2025 study, compound 3d (bearing a 4-substituted phenyl group at N1 and a 4-anilino substituent) exhibited an IC50 of 0.332 ± 0.018 µM against CDK2/Cyclin A2, surpassing the reference inhibitor roscovitine (IC50 = 0.457 ± 0.025 µM) [1]. Given the scaffold conservation and established SAR, the 4-methylphenyl analog is expected to maintain comparable sub-micromolar potency, positioning it as a viable starting point for CDK2 inhibitor optimization.
| Evidence Dimension | CDK2/Cyclin A2 inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported; inferred from close analog (compound 3d) |
| Comparator Or Baseline | Roscovitine: IC50 = 0.457 ± 0.025 µM |
| Quantified Difference | Analog 3d is 1.38-fold more potent than roscovitine |
| Conditions | In vitro kinase assay |
Why This Matters
CDK2 is a validated oncology target; potent inhibition of CDK2/Cyclin A2 correlates with antiproliferative activity in cancer cell lines, making this scaffold relevant for anticancer drug discovery.
- [1] El-Sayed, M. A. et al. (2025). Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. Bioorganic & Medicinal Chemistry, in press. View Source
